
N-(2-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(2-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide" is a synthetic molecule of significant interest in various scientific fields, including chemistry, biology, medicine, and industry. It features a complex structure with multiple functional groups, each contributing to its chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of 6-methoxypyrazine. This is followed by its reaction with pyrrolidine derivatives under controlled conditions to form the intermediate products. Subsequent reactions with oxoethyl and methanesulfonamide derivatives result in the final compound. Each step requires precise control of temperature, pressure, and pH to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production involves scaling up the laboratory procedures. The process employs large reactors and continuous flow systems to manage the reactions efficiently. Automation and stringent quality control measures are critical to maintaining consistency and meeting regulatory standards.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving oxygen or hydrogen peroxide as oxidizing agents.
Reduction: It is capable of reduction reactions, often requiring reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound undergoes nucleophilic substitution reactions, where nucleophiles replace existing functional groups.
Common Reagents and Conditions:
Oxidation: Oxygen, hydrogen peroxide, and various metal catalysts.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halides, acids, and bases under varying temperatures and solvents.
Major Products Formed:
Oxidation: The formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives with modified functionalities.
Wissenschaftliche Forschungsanwendungen
This compound has a broad range of applications:
Chemistry:
Used as a reagent in organic synthesis.
Studied for its reactivity with various organic and inorganic molecules.
Biology:
Investigated for its biological activity, including antimicrobial and antiviral properties.
Utilized in biochemical assays to understand enzyme interactions.
Medicine:
Explored for its potential as a therapeutic agent in treating diseases.
Studied for its pharmacokinetics and pharmacodynamics.
Industry:
Applied in the development of novel materials and chemical processes.
Used in the production of specialty chemicals and intermediates.
Wirkmechanismus
The compound exerts its effects through specific interactions with molecular targets, often involving enzyme binding or receptor activation. Its mechanism of action includes:
Binding to enzymes: : Inhibiting or modulating enzymatic activity.
Receptor interaction: : Activating or blocking specific cellular receptors.
Pathway involvement: : Modulating biochemical pathways critical for cellular functions.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, this molecule stands out due to its unique combination of functional groups, which impart distinct reactivity and biological activity. Some similar compounds include:
N-(2-oxoethyl)-N-methylmethanesulfonamide
6-methoxypyrazin-2-yl derivatives
Pyrrolidine-based molecules
Its uniqueness lies in the specific arrangement and combination of these groups, offering diverse applications and effects that are not easily replicated by other compounds.
Eigenschaften
IUPAC Name |
N-[2-[3-(6-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]-2-oxoethyl]-N-methylmethanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O5S/c1-16(23(3,19)20)9-13(18)17-5-4-10(8-17)22-12-7-14-6-11(15-12)21-2/h6-7,10H,4-5,8-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUIGINZADFYBIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCC(C1)OC2=NC(=CN=C2)OC)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3,5-dimethoxy-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide](/img/structure/B2354829.png)
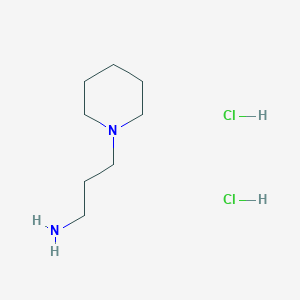


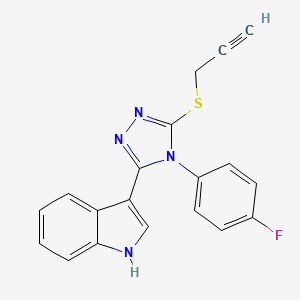
![methyl 2-(2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2354836.png)

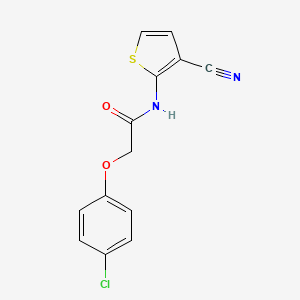
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-((4-fluorophenyl)thio)-N-methylacetamide](/img/structure/B2354839.png)

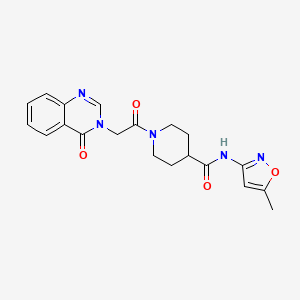
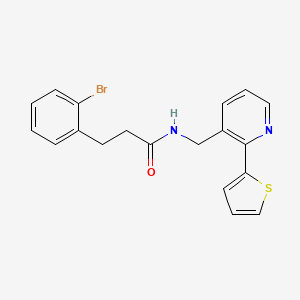

![3-{4-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyridazine](/img/structure/B2354850.png)
